2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride is an organic compound notable for its unique chemical structure and potential applications in various scientific fields. The compound features a phenacyl chloride moiety, which is characterized by the presence of two chlorine atoms and a difluoromethoxy group. Its systematic name reflects these structural components, highlighting its dichloro and difluoromethoxy substitutions.
This compound is classified under organic halides, specifically as a phenacyl chloride derivative. It is synthesized through specific chemical reactions that involve chlorination and fluorination processes. The compound may be encountered in research settings focused on synthetic organic chemistry, particularly in the development of new materials or pharmaceuticals.
The synthesis of 2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride typically involves several key steps:
The specific conditions (temperature, pressure, and reaction time) can significantly influence the yield and purity of the final product. For instance, elevated temperatures may enhance reaction rates but could also lead to side reactions if not carefully controlled.
The molecular structure of 2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride can be represented using its molecular formula . The compound features:
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)OC
2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride can undergo various chemical reactions:
Common reagents for these reactions include sodium hydroxide for nucleophilic substitutions and lithium aluminum hydride for reductions. The choice of solvent and reaction conditions (e.g., temperature and pressure) are crucial for optimizing yields.
The mechanism of action for 2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride primarily involves its reactivity due to the presence of electrophilic sites (the chlorines). When exposed to nucleophiles, these sites can facilitate substitution reactions, leading to the formation of new compounds.
The reactivity profile indicates that this compound may serve as an intermediate in synthetic pathways aimed at developing pharmaceuticals or agrochemicals.
2',3'-Dichloro-5'-(difluoromethoxy)phenacyl chloride has potential applications in:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: